Oral Efficacy Superiority of Imidazo[1,2-c]pyrimidine Core vs. Triazolopyrimidine Scaffolds
The imidazo[1,2-c]pyrimidine scaffold, exemplified by compound 9f, demonstrates superior in vivo oral efficacy compared to 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. While the triazolopyrimidine compounds exhibited strong in vitro Syk family kinase inhibition and high-level IL-2 suppression in cellular assays, their oral efficacy was poor in a mouse model of IL-2 production. In contrast, the imidazo[1,2-c]pyrimidine derivative 9f not only maintained potent in vitro inhibition of Syk and ZAP-70 kinases but also achieved in vivo suppression of both passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production upon oral administration [1].
| Evidence Dimension | Oral in vivo efficacy in mouse model |
|---|---|
| Target Compound Data | Significant in vivo suppression of PCA reaction and ConA-induced IL-2 production |
| Comparator Or Baseline | 1,2,4-triazolo[4,3-c]pyrimidine derivative 1; 1,2,4-triazolo[1,5-c]pyrimidine derivative 2 |
| Quantified Difference | Poor oral efficacy for triazolopyrimidine comparators vs. demonstrable oral activity for imidazo[1,2-c]pyrimidine |
| Conditions | Mouse model of IL-2 production; oral administration |
Why This Matters
This head-to-head scaffold comparison establishes that the imidazo[1,2-c]pyrimidine core is not interchangeable with triazolopyrimidine alternatives when oral in vivo activity is required, directly impacting candidate selection for drug discovery programs targeting autoimmune or allergic disorders.
- [1] Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., Isaji, M. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorg. Med. Chem. 2008, 16 (20), 9247-9260. View Source
